molecular formula C32H36O8 B12386823 dimethyl (5S,7R,8S,15S,17R,18S)-19,24-dihydroxy-2,8,12,18-tetramethyl-20,23-dioxoheptacyclo[12.6.2.28,11.04,9.05,7.015,17.018,22]tetracosa-1(21),4(9),10,14(22)-tetraene-2,12-dicarboxylate

dimethyl (5S,7R,8S,15S,17R,18S)-19,24-dihydroxy-2,8,12,18-tetramethyl-20,23-dioxoheptacyclo[12.6.2.28,11.04,9.05,7.015,17.018,22]tetracosa-1(21),4(9),10,14(22)-tetraene-2,12-dicarboxylate

Cat. No.: B12386823
M. Wt: 548.6 g/mol
InChI Key: YSPXFYFVBVEVBW-DPIPPZQISA-N
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Description

Dimethyl (5S,7R,8S,15S,17R,18S)-19,24-dihydroxy-2,8,12,18-tetramethyl-20,23-dioxoheptacyclo[12.6.2.28,11.04,9.05,7.015,17.018,22]tetracosa-1(21),4(9),10,14(22)-tetraene-2,12-dicarboxylate is a complex organic compound characterized by its intricate heptacyclic structure. This compound is notable for its multiple hydroxyl and methyl groups, as well as its unique arrangement of carbon rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl (5S,7R,8S,15S,17R,18S)-19,24-dihydroxy-2,8,12,18-tetramethyl-20,23-dioxoheptacyclo[12.6.2.28,11.04,9.05,7.015,17.018,22]tetracosa-1(21),4(9),10,14(22)-tetraene-2,12-dicarboxylate typically involves multi-step organic reactions. These steps may include cyclization reactions, oxidation, and reduction processes. Specific reagents and catalysts are used to achieve the desired stereochemistry and functional group placement.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for cost-effectiveness and environmental sustainability, utilizing green chemistry principles where possible.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (5S,7R,8S,15S,17R,18S)-19,24-dihydroxy-2,8,12,18-tetramethyl-20,23-dioxoheptacyclo[12.6.2.28,11.04,9.05,7.015,17.018,22]tetracosa-1(21),4(9),10,14(22)-tetraene-2,12-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions may vary from mild to harsh, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Dimethyl (5S,7R,8S,15S,17R,18S)-19,24-dihydroxy-2,8,12,18-tetramethyl-20,23-dioxoheptacyclo[12.6.2.28,11.04,9.05,7.015,17.018,22]tetracosa-1(21),4(9),10,14(22)-tetraene-2,12-dicarboxylate has several scientific research applications, including:

    Chemistry: Used as a model compound for studying complex organic reactions and stereochemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of dimethyl (5S,7R,8S,15S,17R,18S)-19,24-dihydroxy-2,8,12,18-tetramethyl-20,23-dioxoheptacyclo[12.6.2.28,11.04,9.05,7.015,17.018,22]tetracosa-1(21),4(9),10,14(22)-tetraene-2,12-dicarboxylate involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, and influencing gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to dimethyl (5S,7R,8S,15S,17R,18S)-19,24-dihydroxy-2,8,12,18-tetramethyl-20,23-dioxoheptacyclo[12.6.2.28,11.04,9.05,7.015,17.018,22]tetracosa-1(21),4(9),10,14(22)-tetraene-2,12-dicarboxylate include other complex polycyclic organic molecules with multiple functional groups.

Uniqueness

What sets this compound apart is its unique heptacyclic structure and the specific arrangement of its functional groups. This structural complexity may confer unique chemical and biological properties, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C32H36O8

Molecular Weight

548.6 g/mol

IUPAC Name

dimethyl (5S,7R,8S,15S,17R,18S)-19,24-dihydroxy-2,8,12,18-tetramethyl-20,23-dioxoheptacyclo[12.6.2.28,11.04,9.05,7.015,17.018,22]tetracosa-1(21),4(9),10,14(22)-tetraene-2,12-dicarboxylate

InChI

InChI=1S/C32H36O8/c1-29(27(37)39-5)11-15-13-7-17(13)32(4)20(15)10-22(24(34)26(32)36)30(2,28(38)40-6)12-16-14-8-18(14)31(3)19(16)9-21(29)23(33)25(31)35/h9-10,13-14,17-18,25-26,35-36H,7-8,11-12H2,1-6H3/t13-,14-,17-,18-,25?,26?,29?,30?,31+,32+/m1/s1

InChI Key

YSPXFYFVBVEVBW-DPIPPZQISA-N

Isomeric SMILES

C[C@]12[C@@H]3C[C@@H]3C4=C1C=C(C(=O)C2O)C(CC5=C6C=C(C(=O)C([C@]6([C@H]7[C@@H]5C7)C)O)C(C4)(C)C(=O)OC)(C)C(=O)OC

Canonical SMILES

CC1(CC2=C3C=C(C(=O)C(C3(C4C2C4)C)O)C(CC5=C6C=C1C(=O)C(C6(C7C5C7)C)O)(C)C(=O)OC)C(=O)OC

Origin of Product

United States

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